molecular formula C19H19FN2O5S B4014169 methyl N-({2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinyl}carbonyl)glycinate

methyl N-({2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinyl}carbonyl)glycinate

Cat. No. B4014169
M. Wt: 406.4 g/mol
InChI Key: JRMGWQYTTCTBII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the target molecule involves complex organic reactions, including sulfonamide and sulfonyl interactions, which are crucial for modifying the molecule's activity and physical properties. For instance, Grunewald et al. (2006) explored the synthesis and evaluation of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, highlighting the importance of sulfonamide and sulfone modifications in medicinal chemistry. Additionally, Li et al. (2022) developed a Rh(III)-catalyzed defluorinative annulation method for synthesizing 1,3,4-functionalized isoquinolines, showcasing advanced synthetic techniques for constructing complex molecular architectures (Grunewald et al., 2006); (Li et al., 2022).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of sulfonyl groups and isoquinoline moieties, which are integral to their chemical behavior and interaction with biological targets. For example, the study by Ohba et al. (2012) on derivatives of 4-fluoro-5-sulfonylisoquinoline provided insights into the molecular conformations and steric effects induced by sulfonyl and fluorine groups (Ohba et al., 2012).

Chemical Reactions and Properties

The reactivity of these compounds often involves interactions between the sulfonyl groups and various organic substrates. Studies have explored the Pictet-Spengler reaction and its application in synthesizing tetrahydroisoquinoline derivatives, highlighting the versatility of these molecules in organic synthesis (Silveira et al., 1999).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are influenced by their molecular architecture. Detailed spectral analysis and crystallography studies, like those conducted by Murugavel et al. (2016), provide valuable data for understanding these properties and their implications for compound stability and reactivity (Murugavel et al., 2016).

properties

IUPAC Name

methyl 2-[[2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5S/c1-27-18(23)11-21-19(24)17-10-13-4-2-3-5-14(13)12-22(17)28(25,26)16-8-6-15(20)7-9-16/h2-9,17H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMGWQYTTCTBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl N-({2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinyl}carbonyl)glycinate
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methyl N-({2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinyl}carbonyl)glycinate
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methyl N-({2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinyl}carbonyl)glycinate
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methyl N-({2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinyl}carbonyl)glycinate
Reactant of Route 5
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methyl N-({2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinyl}carbonyl)glycinate
Reactant of Route 6
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methyl N-({2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinyl}carbonyl)glycinate

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